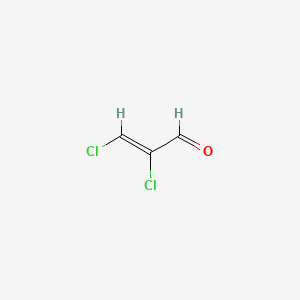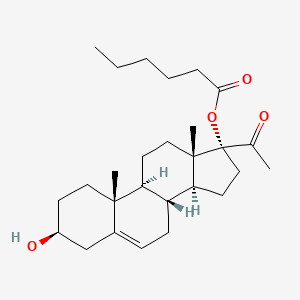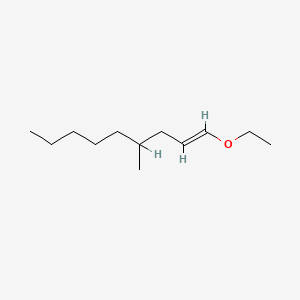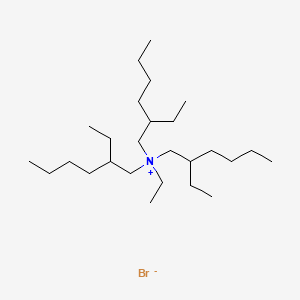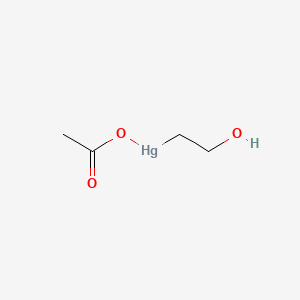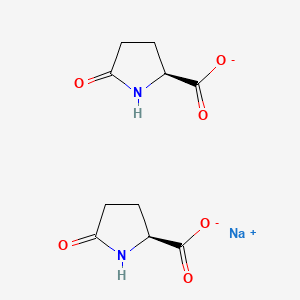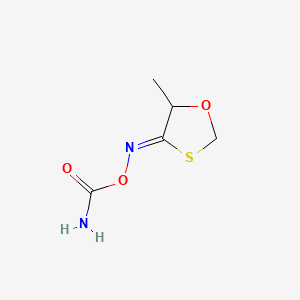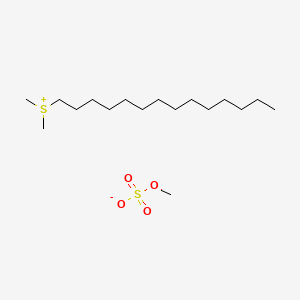
Dimethyltetradecylsulphonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyltetradecylsulphonium methyl sulphate is an organosulfur compound with the molecular formula C17H38O4S2. It is a quaternary ammonium salt that features a sulphonium group. This compound is known for its surfactant properties, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyltetradecylsulphonium methyl sulphate typically involves the reaction of dimethyltetradecylsulphonium chloride with methyl sulphate. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the purification of the final product through crystallization or distillation to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions: Dimethyltetradecylsulphonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulphonium group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted sulphonium salts.
Scientific Research Applications
Dimethyltetradecylsulphonium methyl sulphate has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.
Medicine: Potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of dimethyltetradecylsulphonium methyl sulphate involves its interaction with lipid bilayers in cell membranes. The sulphonium group can disrupt the membrane structure, leading to increased permeability and potential cell lysis. This property is exploited in various applications, including antimicrobial formulations and drug delivery systems.
Comparison with Similar Compounds
Dimethylsulfoxide: Another organosulfur compound with solvent properties.
Tetradecyltrimethylammonium bromide: A quaternary ammonium salt with similar surfactant properties.
Uniqueness: Dimethyltetradecylsulphonium methyl sulphate is unique due to its specific combination of a sulphonium group and a methyl sulphate group, which imparts distinct chemical and physical properties
Properties
CAS No. |
79762-45-1 |
|---|---|
Molecular Formula |
C17H38O4S2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
dimethyl(tetradecyl)sulfanium;methyl sulfate |
InChI |
InChI=1S/C16H35S.CH4O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)3;1-5-6(2,3)4/h4-16H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
PNLKJHBHBRSHQN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[S+](C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


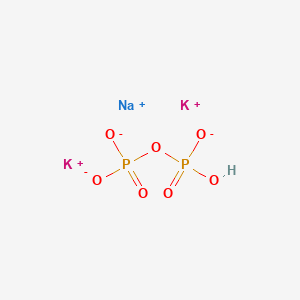
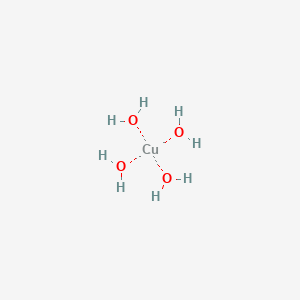
![1-Bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea](/img/structure/B12658149.png)
